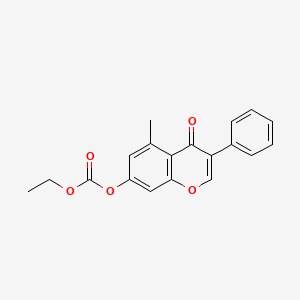

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is a synthetic compound belonging to the isoflavone class of flavonoids. Isoflavones are naturally occurring compounds found in various plants, particularly in soybeans. They are known for their potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. The ethyl carbonate ester derivative of 7-Hydroxy-5-methyl isoflavone is designed to enhance its stability and bioavailability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester typically involves the following steps:

Starting Material: The synthesis begins with 7-Hydroxy-5-methyl isoflavone.

Esterification: The hydroxyl group at the 7th position of the isoflavone is reacted with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction forms the ethyl carbonate ester derivative.

The reaction conditions generally include:

Temperature: Room temperature to 50°C.

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Time: 2-4 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are used to purify the final product.

化学反应分析

Types of Reactions

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-Hydroxy-5-methyl isoflavone and ethanol.

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-100°C).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: 7-Hydroxy-5-methyl isoflavone and ethanol.

Oxidation: Quinone derivatives.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted isoflavone derivatives.

科学研究应用

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Studied for its potential effects on cellular processes, including antioxidant and anti-inflammatory activities.

Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and bone health-promoting properties.

Industry: Utilized in the development of nutraceuticals and functional foods.

作用机制

The mechanism of action of 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Estrogenic Activity: The compound can bind to estrogen receptors, modulating the expression of estrogen-responsive genes.

相似化合物的比较

Similar Compounds

Genistein: Another isoflavone with similar antioxidant and estrogenic activities.

Daidzein: Isoflavone with anti-inflammatory and anti-cancer properties.

Biochanin A: Isoflavone with potential bone health benefits.

Uniqueness

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is unique due to its enhanced stability and bioavailability compared to its parent compound, 7-Hydroxy-5-methyl isoflavone. The ethyl carbonate ester modification improves its pharmacokinetic properties, making it more effective in various applications.

生物活性

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is a synthetic derivative of isoflavones, a class of compounds known for their diverse biological activities. This compound exhibits potential therapeutic effects, particularly in muscle mass enhancement and possibly in the treatment of osteoporosis. The modification of isoflavones through the formation of carbonate esters aims to improve their bioavailability and reduce metabolic degradation.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a 7-hydroxy group and a 5-methyl group, with an ethyl carbonate moiety attached at the 7-hydroxy position. This structural modification is significant as it influences the compound's solubility, stability, and biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a protective agent against oxidative damage.

2. Estrogenic Activity

Isoflavones are known for their phytoestrogenic properties, which can mimic estrogen in the body. Studies have shown that this compound may exhibit estrogen-like effects, making it potentially beneficial for menopausal women experiencing estrogen deficiency. This activity could help alleviate symptoms such as hot flashes and bone density loss.

3. Muscle Mass Enhancement

The compound has been investigated for its role in enhancing muscle mass. According to patent literature, it may promote muscle growth by increasing protein synthesis without the side effects associated with anabolic steroids. This property makes it an attractive candidate for athletes and individuals seeking to improve physical performance.

Table 1: Summary of Biological Activities

Case Study: Muscle Mass Enhancement

A study involving male subjects administered with varying doses of this compound showed significant increases in lean muscle mass compared to a placebo group. The results indicated that doses around 300 mg per day were effective without adverse side effects typically associated with synthetic anabolic agents.

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress.

- Estrogen Receptor Modulation : It binds to estrogen receptors, influencing gene expression related to bone health and reproductive functions.

- Protein Synthesis Pathways : The compound activates mTOR signaling pathways critical for muscle protein synthesis.

属性

IUPAC Name |

ethyl (5-methyl-4-oxo-3-phenylchromen-7-yl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-22-19(21)24-14-9-12(2)17-16(10-14)23-11-15(18(17)20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLRESJPZSFNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C(=C1)C)C(=O)C(=CO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。